molecular formula C7H10O2 B12699494 (2R)-2-Ethyl-4-pentynoic acid CAS No. 134773-05-0

(2R)-2-Ethyl-4-pentynoic acid

Cat. No.: B12699494
CAS No.: 134773-05-0
M. Wt: 126.15 g/mol
InChI Key: SCVQTLFYEQFSLX-ZCFIWIBFSA-N
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Description

(2R)-2-Ethyl-4-pentynoic acid is a chiral carboxylic acid characterized by a stereogenic center at the C2 position (R-configuration), an ethyl substituent at this position, and a terminal alkyne group at the C4 position of the pentynoic acid backbone. This structure imparts unique physicochemical properties, such as increased rigidity due to the triple bond and stereospecific interactions in biochemical systems. The compound is primarily utilized in synthetic organic chemistry as a building block for chiral catalysts, bioactive molecule synthesis, and covalent modifiers in chemical biology . Its stereochemistry and functional groups make it distinct from simpler carboxylic acids or esters, enabling applications in asymmetric synthesis and targeted molecular interactions.

Properties

CAS No.

134773-05-0

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

(2R)-2-ethylpent-4-ynoic acid

InChI

InChI=1S/C7H10O2/c1-3-5-6(4-2)7(8)9/h1,6H,4-5H2,2H3,(H,8,9)/t6-/m1/s1

InChI Key

SCVQTLFYEQFSLX-ZCFIWIBFSA-N

Isomeric SMILES

CC[C@H](CC#C)C(=O)O

Canonical SMILES

CCC(CC#C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Ethyl-4-pentynoic acid typically involves the use of specific catalysts and reaction conditions to ensure the correct stereochemistry. One common method involves the alkylation of a suitable precursor with an ethyl group, followed by the introduction of the pentynoic acid moiety through a series of chemical reactions. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced catalytic systems and automated control mechanisms ensures consistent product quality and minimizes waste.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Ethyl-4-pentynoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethyl and pentynoic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.

Scientific Research Applications

(2R)-2-Ethyl-4-pentynoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, which can be used in drug discovery and development.

    Medicine: Research into the compound’s potential therapeutic effects is ongoing, with studies exploring its use in treating various diseases.

    Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R)-2-Ethyl-4-pentynoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Alkyl Substituents

Compounds such as 4-pentynoic acid (lacking the ethyl group) and 2-methyl-4-pentynoic acid (with a methyl substituent instead of ethyl) demonstrate how substituent size and branching influence reactivity. The ethyl group in (2R)-2-Ethyl-4-pentynoic acid enhances steric hindrance, reducing nucleophilic attack rates at the β-position compared to smaller substituents. For example:

Property This compound 4-Pentynoic Acid 2-Methyl-4-pentynoic Acid
Steric Bulk High (Ethyl group) Low (No substituent) Moderate (Methyl group)
Reactivity (β-site) Reduced High Moderate
Chirality R-configuration None Racemic or S/R mixtures

This steric effect is critical in enantioselective reactions, where the ethyl group directs regioselectivity .

Stereoisomeric Counterparts

The 2S enantiomer of this compound exhibits divergent biochemical behavior. For instance, in enzyme-mediated reactions, the (2R) configuration shows 30% higher binding affinity to acetylcholinesterase compared to the (2S) form in computational models. Such stereodivergence underscores the importance of chiral purity in pharmaceutical applications .

Functional Group Analogues: Esters vs. Acids

The European patent application (EP 2021/09) highlights esters of 2,2,6,6-tetramethylpiperidin-4-yl with varying alkyl chains (e.g., acetate, propionate) . Unlike this compound, these esters lack a carboxylic acid group and terminal alkyne, rendering them more lipophilic and less reactive in aqueous systems.

Property This compound 2,2,6,6-Tetramethylpiperidin-4-yl Acetate
Solubility High (Polar, acidic) Low (Nonpolar ester)
Applications Covalent modifiers, catalysis Stabilizers, UV absorbers
Reactivity Acid-catalyzed reactions Hydrolysis-resistant

The carboxylic acid group in this compound enables proton transfer reactions, making it superior for pH-dependent processes .

Q & A

Q. What methodologies quantify the stability of this compound under varying pH and temperature?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH and analyze degradation via HPLC.
  • pH-Rate Profiling : Measure hydrolysis rates in buffered solutions (pH 1–12).
  • Arrhenius Analysis : Calculate activation energy (Ea_a) to predict shelf life .

Data Presentation Guidelines

  • Tables : Include retention times (GC-MS), NMR chemical shifts, and ee values.
  • Figures : Reaction mechanisms, chromatograms, and DFT-optimized structures.
  • Statistical Analysis : Report standard deviations for replicates and use ANOVA for significance testing .

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